Endo vs. Exo Stereochemical Configuration: Impact on Monoamine Transporter Binding Affinity
The endo configuration of the 3-amine group in the 8-azabicyclo[3.2.1]octane scaffold is a critical determinant of biological activity. In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the endo isomer exhibited stereoselective binding and uptake inhibition at the dopamine transporter (DAT) compared to the exo isomer. While exact Ki values for the parent endo-3-amine dihydrochloride are not reported, the stereochemical preference is consistent across tropane-based monoamine reuptake inhibitors [1]. The exo-(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 100936-98-9) is a distinct chemical entity with a different 3D orientation of the amine, leading to divergent pharmacological profiles .
| Evidence Dimension | Stereochemistry-dependent DAT binding |
|---|---|
| Target Compound Data | Endo (3-amine axial) configuration |
| Comparator Or Baseline | Exo (3-amine equatorial) configuration |
| Quantified Difference | Stereoselective binding; no quantitative Ki ratio available for the parent scaffold |
| Conditions | In vitro radioligand binding assays at human DAT (class-level SAR) |
Why This Matters
Selection of the correct stereoisomer is essential for maintaining target affinity in CNS-focused drug discovery programs; the endo isomer is the active configuration in most tropane-based ligands.
- [1] Luedtke RR, et al. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry (2007). View Source
